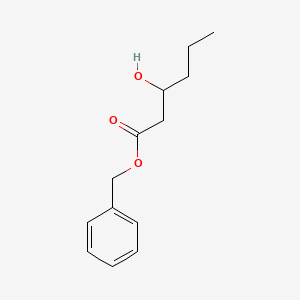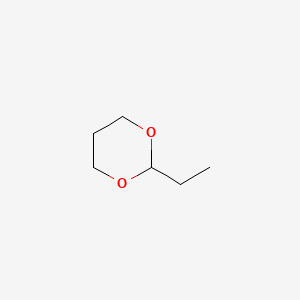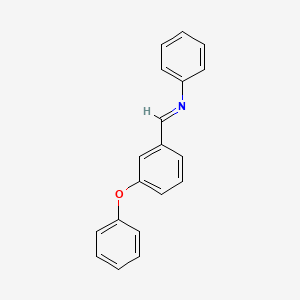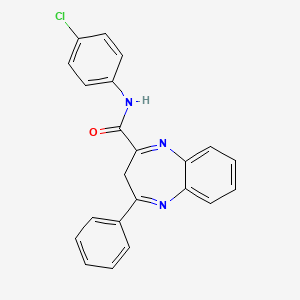![molecular formula C16H32O2 B14251695 1-[2-(Ethenyloxy)ethoxy]dodecane CAS No. 249562-86-5](/img/structure/B14251695.png)
1-[2-(Ethenyloxy)ethoxy]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Ethenyloxy)ethoxy]dodecane is an organic compound with the molecular formula C16H32O2. It is a member of the class of compounds known as ethers, specifically a vinyl ether. This compound is characterized by the presence of an ethenyloxy group attached to a dodecane chain, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Ethenyloxy)ethoxy]dodecane typically involves the reaction of dodecanol with ethylene oxide in the presence of a base to form 1-(2-hydroxyethoxy)dodecane. This intermediate is then reacted with acetylene in the presence of a catalyst to introduce the ethenyloxy group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Ethenyloxy)ethoxy]dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Wissenschaftliche Forschungsanwendungen
1-[2-(Ethenyloxy)ethoxy]dodecane finds applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of membrane dynamics and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 1-[2-(Ethenyloxy)ethoxy]dodecane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it useful in drug delivery and as a surfactant .
Vergleich Mit ähnlichen Verbindungen
1-(Ethenyloxy)octadecane: Similar structure but with an octadecane chain.
1-(Ethenyloxy)hexadecane: Similar structure but with a hexadecane chain.
Uniqueness: 1-[2-(Ethenyloxy)ethoxy]dodecane is unique due to its specific chain length and the presence of the ethenyloxy group, which imparts distinct chemical and physical properties. Its balance of hydrophobic and hydrophilic characteristics makes it particularly versatile in various applications compared to its longer or shorter chain analogs .
Eigenschaften
CAS-Nummer |
249562-86-5 |
|---|---|
Molekularformel |
C16H32O2 |
Molekulargewicht |
256.42 g/mol |
IUPAC-Name |
1-(2-ethenoxyethoxy)dodecane |
InChI |
InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-18-16-15-17-4-2/h4H,2-3,5-16H2,1H3 |
InChI-Schlüssel |
HPHFVMVXMRNNOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCCOC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


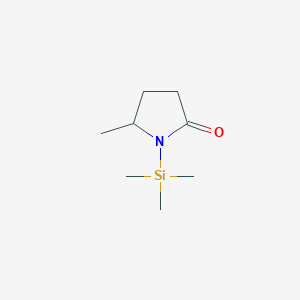
![N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine](/img/structure/B14251616.png)

![N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14251626.png)
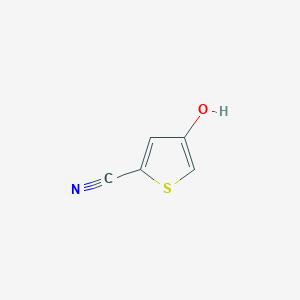
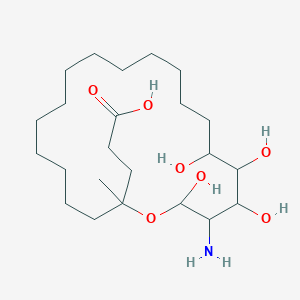
![2H-5,9-Methano[1,3]thiazolo[4,5-h][3]benzazepine](/img/structure/B14251648.png)
![5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14251650.png)
